N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of an iodopyridine moiety and a trimethylpyrazole group linked through an acetamide bridge
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN4O/c1-8-11(9(2)18(3)17-8)6-13(19)16-12-5-4-10(14)7-15-12/h4-5,7H,6H2,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMXAAMBFCJLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Iodination of Pyridine: The starting material, 2-pyridine, undergoes iodination using iodine and an oxidizing agent such as nitric acid to form 5-iodopyridine.
Formation of Acetamide Linker: The 5-iodopyridine is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 5-iodopyridin-2-yl chloroacetamide.
Coupling with Trimethylpyrazole: Finally, the 5-iodopyridin-2-yl chloroacetamide is coupled with 1,3,5-trimethylpyrazole under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of N-oxide derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving pyridine and pyrazole derivatives.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biological processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
N-(5-iodopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
N-(5-chloropyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide:
N-(5-fluoropyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: The fluorine atom can impart unique electronic properties to the compound.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
